molecular formula C7H15ClN2O2 B7726045 (3-Morpholin-4-yl-3-oxopropyl)azanium;chloride

(3-Morpholin-4-yl-3-oxopropyl)azanium;chloride

Cat. No.: B7726045
M. Wt: 194.66 g/mol
InChI Key: KRAZCOQCSUZPPO-UHFFFAOYSA-N
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Description

(3-Morpholin-4-yl-3-oxopropyl)azanium;chloride is a chemical compound with a unique structure that includes a morpholine ring and a propyl group with an oxo substituent. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Morpholin-4-yl-3-oxopropyl)azanium;chloride typically involves the reaction of morpholine with a propyl group containing an oxo substituent. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The exact synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and more efficient catalysts to optimize the reaction conditions. The process may also include purification steps such as crystallization or distillation to ensure the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Morpholin-4-yl-3-oxopropyl)azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

(3-Morpholin-4-yl-3-oxopropyl)azanium;chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe to study various biological processes.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (3-Morpholin-4-yl-3-oxopropyl)azanium;chloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with a similar morpholine ring structure.

    Propylamine: Contains a propyl group but lacks the oxo substituent.

    N-Methylmorpholine: Similar to morpholine but with a methyl group attached to the nitrogen.

Uniqueness

(3-Morpholin-4-yl-3-oxopropyl)azanium;chloride is unique due to its combination of a morpholine ring and a propyl group with an oxo substituent. This unique structure gives it distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

(3-morpholin-4-yl-3-oxopropyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c8-2-1-7(10)9-3-5-11-6-4-9;/h1-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAZCOQCSUZPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173336-90-8
Record name 1-Propanone, 3-amino-1-(4-morpholinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173336-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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